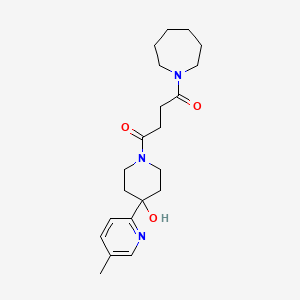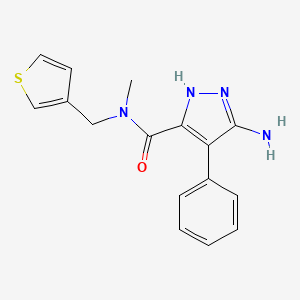![molecular formula C12H13NO6 B5490653 [2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5490653.png)
[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid, commonly known as ENVA, is a synthetic compound that belongs to the family of phenoxyacetic acids. ENVA is a potent herbicide that is used to control weed growth in various crops. It was first synthesized in the 1970s and has since been used extensively in agricultural practices. In recent years, ENVA has gained attention for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
ENVA works by inhibiting the activity of an enzyme called acetolactate synthase (ALS) in plants. ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting the activity of ALS, ENVA prevents the synthesis of these amino acids, leading to the death of the plant. In scientific research, ENVA is believed to work by a similar mechanism, inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ENVA has been found to have several biochemical and physiological effects. In plants, ENVA causes the accumulation of toxic metabolites, leading to oxidative stress and cell death. In scientific research, ENVA has been found to induce apoptosis, or programmed cell death, in cancer cells. ENVA has also been found to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases.
Advantages and Limitations for Lab Experiments
ENVA has several advantages for lab experiments. It is a potent and selective inhibitor of ALS, making it an ideal tool for studying the biosynthesis of branched-chain amino acids. ENVA is also relatively stable and can be stored for extended periods without significant degradation. However, ENVA has some limitations. It is highly toxic and must be handled with care. ENVA also has limited water solubility, which can make it challenging to work with in aqueous solutions.
Future Directions
ENVA has several potential future directions in scientific research. One area of interest is in the development of novel cancer therapies. ENVA has shown promising results in preclinical studies and may have potential as a chemotherapeutic agent. Another potential direction is in the development of new herbicides. ENVA's unique mechanism of action makes it an attractive candidate for weed control, and researchers are exploring ways to optimize its efficacy and reduce its environmental impact. Finally, ENVA's antioxidant properties may have potential in the development of new treatments for oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, [2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid, or ENVA, is a synthetic compound with several potential applications in scientific research. ENVA's unique properties, including its potent inhibition of ALS and its anti-tumor and anti-inflammatory properties, make it an attractive candidate for further study. While ENVA has some limitations, such as its toxicity and limited water solubility, its potential for use in cancer therapy, herbicides, and oxidative stress-related diseases make it an exciting area of research for the future.
Synthesis Methods
ENVA is synthesized through a multi-step process that involves the reaction of 2-nitroethanol with 2,6-dimethoxyphenol in the presence of a strong base. The resulting intermediate is then treated with ethyl chloroacetate to form the final product. This synthesis method has been optimized over the years to increase the yield and purity of ENVA.
Scientific Research Applications
ENVA has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ENVA has anti-tumor properties and can inhibit the growth of cancer cells in vitro. ENVA has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-[2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-2-18-10-5-3-4-9(6-7-13(16)17)12(10)19-8-11(14)15/h3-7H,2,8H2,1H3,(H,14,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJKPSJOACENJS-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)
![4-{4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5490613.png)

![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)



![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)